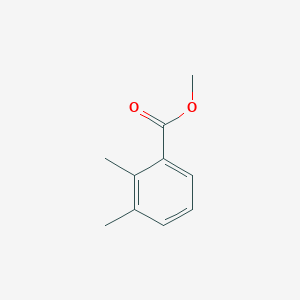

Methyl 2,3-dimethylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,3-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-5-4-6-9(8(7)2)10(11)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTXEJYGOHZSIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164475 | |

| Record name | Methyl 2,3-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15012-36-9 | |

| Record name | Methyl 2,3-dimethylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015012369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,3-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Methyl 2,3-dimethylbenzoate (CAS: 15012-36-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-dimethylbenzoate is an aromatic ester that serves as a key intermediate in organic synthesis. Its chemical structure, featuring a benzene ring substituted with two adjacent methyl groups and a methyl ester, makes it a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its application in the development of therapeutic agents, with a focus on its role as a precursor to compounds targeting neurodegenerative diseases.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. It is characterized by the following properties:

| Property | Value | Source(s) |

| CAS Number | 15012-36-9 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Boiling Point | 104-105 °C at 12 mmHg | |

| Density | 1.027 g/cm³ | |

| Solubility | Poorly soluble in water; miscible with organic solvents like ether and methanol. | [2][3] |

| Refractive Index | n20/D 1.516 (lit.) |

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques.

| Spectroscopy | Data | Source(s) |

| ¹H-NMR (300 MHz, CDCl₃) | δ (ppm): 7.62 (d, 1H), 7.28 (d, 1H), 7.15 (t, 1H), 3.90 (s, 3H, -OCH₃), 2.34 (s, 3H, Ar-CH₃), 2.34 (s, 3H, Ar-CH₃) | [4] |

| ¹³C-NMR | Data not explicitly available in the searched resources. | |

| Infrared (IR) | Data not explicitly available in the searched resources. Characteristic peaks would be expected around 1720 cm⁻¹ (C=O stretch of ester) and in the aromatic C-H and C=C stretching regions. | |

| Mass Spectrometry (MS) | m/z Top Peak: 133; 2nd Highest: 132; 3rd Highest: 105 | [1] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through the esterification of its corresponding carboxylic acid, 2,3-dimethylbenzoic acid.

Synthesis of 2,3-Dimethylbenzoic Acid (Precursor)

A common method for the synthesis of 2,3-dimethylbenzoic acid is the carbonation of a Grignard reagent derived from an appropriately substituted bromobenzene.

Experimental Protocol: Grignard Carbonation

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 eq). Cover the magnesium with anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-2,3-dimethylbenzene (1.0 eq) in anhydrous diethyl ether through the dropping funnel. Maintain a gentle reflux throughout the addition. After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Carbonation: Crush dry ice into a fine powder and place it in a separate large beaker. Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with constant stirring. A vigorous reaction will occur. Allow the excess dry ice to sublime.

-

Work-up: To the resulting viscous mass, slowly add a cold dilute solution of hydrochloric acid (e.g., 1 M HCl) until the solution is acidic and all solids have dissolved. This step protonates the carboxylate salt to form the carboxylic acid.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield crude 2,3-dimethylbenzoic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 2,3-dimethylbenzoic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottomed flask, dissolve 2,3-dimethylbenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).[5]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.[5]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.[5]

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield the pure ester.[5][6]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various biologically active compounds. A significant application is its use as a precursor for the synthesis of aminoalkylbenzoic acid derivatives, which are being investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease.[4]

Synthetic Pathway to Potential Therapeutic Agents

The synthesis of these potential therapeutic agents often involves a multi-step process starting from this compound. A generalized workflow is depicted below.

Caption: Synthetic route from this compound to therapeutic candidates.

Mechanism of Action of Downstream Derivatives in Neurodegenerative Diseases

Derivatives of aminoalkylbenzoic acids synthesized from this compound have shown potential as inhibitors of key enzymes implicated in the pathology of Alzheimer's disease, namely acetylcholinesterase (AChE) and carbonic anhydrase (CA).[7][8]

-

Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. AChE is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, these derivatives can increase the levels of acetylcholine, thereby improving cholinergic neurotransmission and potentially alleviating cognitive symptoms.[9][10]

-

Carbonic Anhydrase (CA) Inhibition: While the role of carbonic anhydrase in Alzheimer's disease is less established, certain isoforms are believed to be involved in pH regulation and neuronal function. Inhibition of specific CA isoforms may offer a novel therapeutic strategy.[7][11]

The diagram below illustrates the inhibitory action of these derivatives on their target enzymes.

Caption: Inhibition of AChE and CA by synthesized derivatives.

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile and important chemical intermediate. Its straightforward synthesis and the potential for its derivatives to act as inhibitors of enzymes relevant to neurodegenerative diseases make it a compound of significant interest to researchers in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a valuable resource for scientists working in this field.

References

- 1. This compound | C10H12O2 | CID 27000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 3. Methyl benzoate [himedialabs.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. personal.tcu.edu [personal.tcu.edu]

- 7. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition Effects of Some Non-Proteinogenic Amino Acid Derivatives on Carbonic Anhydrase Isoenzymes and Acetylcholinesterase: An In Vitro Inhibition and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. p-Aminobenzoic acid derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of Methyl 2,3-dimethylbenzoate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,3-dimethylbenzoate

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral analysis of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound is a benzoate ester, also known as 2,3-Dimethylbenzoic Acid Methyl Ester.[1] It is a yellow liquid at room temperature.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15012-36-9 | [2][3] |

| Molecular Formula | C10H12O2 | [2][3] |

| Molecular Weight | 164.201 g/mol | [2][3] |

| Boiling Point | 233.9 °C at 760 mmHg | [2] |

| Density | 1.027 g/cm³ | [2] |

| Flash Point | 101.4 °C | [2] |

| Vapor Pressure | 0.0544 mmHg at 25°C | [2] |

| Refractive Index | 1.508 | [2] |

| LogP | 2.090 | [2] |

| Polar Surface Area | 26.3 Ų | [2][3] |

| IUPAC Name | This compound | [3] |

| SMILES | CC1=C(C(=CC=C1)C(=O)OC)C | [3] |

| InChIKey | RQTXEJYGOHZSIW-UHFFFAOYSA-N | [2][3] |

Synthesis of this compound

This compound can be synthesized from 2,3-dimethylbenzoic acid.[1] The process involves the dropwise addition of thionyl chloride to a solution of 2,3-dimethylbenzoic acid in methanol.[1] To prevent an intense exothermic reaction, the rate of addition must be carefully controlled.[1] The reaction mixture is then heated to reflux and stirred overnight.[1] After cooling to room temperature, the solvent is removed by distillation under reduced pressure to yield this compound as a yellow liquid.[1]

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H-NMR spectrum of this compound in CDCl3 (300 MHz) shows the following peaks: δ 2.34 (s, 3H), 3.45 (s, 3H), 3.90 (s, 3H), 7.15 (t, 1H), 7.28 (d, 1H), 7.62 (d, 1H).[1]

Mass Spectrometry

In Gas Chromatography-Mass Spectrometry (GC-MS), this compound exhibits a top peak at an m/z of 133, with the second and third highest peaks at 132 and 105 respectively.[3]

Infrared (IR) Spectroscopy

The IR spectrum of methyl benzoate, a related compound, shows characteristic peaks for the ester functional group and the benzene ring.[4] For methyl-substituted benzoates, aromatic C-H vibrations are typically observed above 3040 cm⁻¹, while methyl group vibrations appear below this value.[5]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of a substance like this compound.

Caption: Logical workflow for determining physical properties.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6][7]

-

Apparatus: A small test tube (e.g., a sodium fusion tube), a capillary tube sealed at one end, a thermometer, a heating apparatus (like a Thiele's tube or an oil bath), and a clamp stand.[6]

-

Procedure:

-

Fill the small test tube with a small amount of the liquid sample.[6]

-

Place the sealed capillary tube into the liquid with the open end submerged.[6]

-

Attach the test tube to a thermometer.[6]

-

Immerse the setup in a heating bath, ensuring the liquid level in the bath is above that in the test tube.[6]

-

Gently heat the bath.[6] A continuous stream of bubbles will emerge from the capillary tube as the liquid approaches its boiling point.[6]

-

Remove the heat source and record the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[6] This temperature is the boiling point.[6]

-

Determination of Melting Point

Although this compound is a liquid at room temperature, this protocol is included for broader applicability. The melting point is the temperature at which a substance transitions from a solid to a liquid state.[8]

-

Apparatus: Capillary tubes, a thermometer, a heating bath (such as a Thiele tube or a Mel-Temp apparatus), and a mortar and pestle.[8]

-

Procedure:

-

If the sample is crystalline, powder it using a mortar and pestle.[8]

-

Pack a small amount of the powdered sample into a capillary tube sealed at one end.[8]

-

Attach the capillary tube to a thermometer.

-

Immerse the setup in a heating bath.

-

Heat the bath slowly and evenly.[8]

-

Record the temperature at which the substance begins to melt and the temperature at which it has completely melted.[8] The range between these two temperatures is the melting point range. For a pure substance, this range is typically narrow.[8]

-

Determination of Density

Density is the mass per unit volume of a substance.[9]

-

Apparatus: A graduated cylinder, an electronic balance.[9][10][11]

-

Procedure:

-

Measure and record the mass of an empty, dry graduated cylinder.[10][12]

-

Add a known volume of the liquid to the graduated cylinder and record the volume accurately.[9][10]

-

Measure and record the combined mass of the graduated cylinder and the liquid.[9][10]

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.[12]

-

Calculate the density using the formula: Density = Mass / Volume.[10]

-

Determination of Solubility

Solubility is the ability of a solute to dissolve in a solvent.

-

Apparatus: Small test tubes, graduated pipettes or cylinders.

-

Procedure (Qualitative):

-

Place a small, measured amount of the solute (e.g., 25 mg) into a test tube.[13]

-

Add a small, measured volume of the solvent (e.g., 0.75 mL) in portions.[13]

-

After each addition, shake the test tube vigorously to facilitate dissolution.[13]

-

Observe whether the solute dissolves. The compound's solubility can be classified based on its behavior in various solvents like water, diethyl ether, 5% NaOH, 5% NaHCO3, and 5% HCl.[13][14]

-

Safety and Hazards

This compound is associated with the following GHS hazard statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Appropriate personal protective equipment should be used when handling this compound.[3]

Conclusion

This technical guide has summarized the key physicochemical properties, synthesis, and analytical data for this compound. The provided experimental protocols offer standardized methods for the determination of its properties. This information serves as a valuable resource for researchers and scientists in their respective fields.

References

- 1. This compound- | 15012-36-9 [chemicalbook.com]

- 2. This compound | CAS#:15012-36-9 | Chemsrc [chemsrc.com]

- 3. This compound | C10H12O2 | CID 27000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. proprep.com [proprep.com]

- 5. researchgate.net [researchgate.net]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 12. wjec.co.uk [wjec.co.uk]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. www1.udel.edu [www1.udel.edu]

Methyl 2,3-dimethylbenzoate molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3-dimethylbenzoate is an aromatic ester that serves as a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. It details an experimental protocol for its synthesis and discusses its application as a precursor in the preparation of biologically active molecules, including those with potential therapeutic applications in the management of neurological disorders. Spectroscopic data, including nuclear magnetic resonance (NMR), is presented to aid in its characterization.

Molecular Structure and Properties

This compound is a derivative of benzoic acid with the chemical formula C₁₀H₁₂O₂.[1][2] Its structure features a benzene ring substituted with a methyl ester group at position 1, and two methyl groups at positions 2 and 3.

Molecular Structure:

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 15012-36-9 | [2] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| InChIKey | RQTXEJYGOHZSIW-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Density | 1.027 g/cm³ | |

| Boiling Point | 233.9 °C at 760 mmHg | |

| Flash Point | 101.4 °C | |

| Vapor Pressure | 0.0544 mmHg at 25 °C | |

| Refractive Index | 1.508 |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the three methyl groups. The aromatic protons will appear as a multiplet in the downfield region, while the methyl ester protons will be a singlet, and the two aromatic methyl groups will also present as singlets, with their chemical shifts influenced by their positions on the benzene ring.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for each of the ten carbon atoms in the molecule. The carbonyl carbon of the ester group will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, and the carbons of the three methyl groups will be observed in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry of this compound shows a molecular ion peak corresponding to its molecular weight.

Table 3: Mass Spectrometry Data

| m/z (Top Peak) | m/z (2nd Highest) | m/z (3rd Highest) | Reference |

| 133 | 132 | 105 | [2] |

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 2,3-dimethylbenzoic acid with methanol in the presence of an acid catalyst. An alternative high-yield protocol utilizes thionyl chloride.

Experimental Protocol: Esterification of 2,3-dimethylbenzoic acid

This protocol describes the synthesis of this compound from 2,3-dimethylbenzoic acid and methanol using thionyl chloride.

Materials:

-

2,3-dimethylbenzoic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

Procedure:

-

In a reaction vessel, dissolve 2,3-dimethylbenzoic acid (50.2 g, 0.33 mol) in methanol (1 L).

-

Slowly add thionyl chloride (62 mL, 0.83 mol) dropwise to the solution. Caution should be exercised to control the exothermic reaction.

-

Heat the reaction mixture to reflux and stir overnight.

-

After cooling to room temperature, remove the solvent by distillation under reduced pressure.

-

The resulting product is this compound, which can be obtained as a yellow liquid with a high yield (e.g., 53.3 g, 98% yield).

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of Methyl 2,3-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2,3-dimethylbenzoate. Due to the limited availability of public experimental spectra for this specific compound, this document presents a comprehensive set of predicted data based on established NMR principles, substituent effects, and analysis of structurally analogous molecules. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent such as CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The chemical shifts are influenced by the electronic effects of the methyl and methoxycarbonyl substituents on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | 7.6 - 7.7 | Doublet (d) | 7.5 - 8.0 | 1H |

| H-4 | 7.2 - 7.3 | Doublet (d) | 7.5 - 8.0 | 1H |

| H-5 | 7.1 - 7.2 | Triplet (t) | 7.5 - 8.0 | 1H |

| OCH₃ (Ester) | ~ 3.9 | Singlet (s) | - | 3H |

| Ar-CH₃ at C-2 | ~ 2.4 | Singlet (s) | - | 3H |

| Ar-CH₃ at C-3 | ~ 2.2 | Singlet (s) | - | 3H |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound will display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons are predicted based on the additivity of substituent chemical shift (SCS) effects of the two methyl groups and the methoxycarbonyl group on a benzene ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester Carbonyl) | ~ 168 |

| C-1 (Aromatic) | ~ 131 |

| C-2 (Aromatic) | ~ 137 |

| C-3 (Aromatic) | ~ 134 |

| C-4 (Aromatic) | ~ 129 |

| C-5 (Aromatic) | ~ 125 |

| C-6 (Aromatic) | ~ 130 |

| OCH₃ (Ester) | ~ 52 |

| Ar-CH₃ at C-2 | ~ 20 |

| Ar-CH₃ at C-3 | ~ 15 |

Structural and Signaling Pathway Diagrams

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignments and a typical experimental workflow for NMR analysis.

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule such as this compound.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of purified this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure that the filling height is appropriate for the spectrometer being used (typically around 4-5 cm).

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: The spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Locking: The spectrometer's probe is tuned to the ¹H and ¹³C frequencies. The deuterium signal from the solvent is used to lock the magnetic field, ensuring its stability during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting a series of shim coils to obtain sharp, symmetrical NMR signals.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is typically used.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

-

An appropriate number of scans (e.g., 8 to 32) are acquired to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-5 seconds between scans is commonly employed.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is generally used to simplify the spectrum by removing C-H coupling, resulting in a single line for each unique carbon atom.

-

The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

4.3. Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode. The baseline is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

Peak Picking and Integration: The chemical shift of each peak is determined. For ¹H NMR, the integral of each signal is calculated to determine the relative number of protons it represents.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound. The tabulated predicted chemical shifts, along with the provided experimental protocols and workflow diagrams, serve as a valuable resource for researchers and professionals in the fields of chemical synthesis, drug discovery, and quality control. While predicted data is a powerful tool in the absence of experimental spectra, it is recommended to confirm these predictions with experimentally acquired data whenever possible for unambiguous structural elucidation.

Technical Guide: GC-MS Analysis of Methyl 2,3-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the gas chromatography-mass spectrometry (GC-MS) analysis of Methyl 2,3-dimethylbenzoate. It covers the mass spectral fragmentation, quantitative data, and a detailed experimental protocol relevant for the identification and characterization of this compound.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions that provide a structural fingerprint. The quantitative data for the most significant ions are summarized in the table below.

| m/z | Proposed Fragment Ion | Relative Abundance |

| 164 | [C₁₀H₁₂O₂]⁺• (Molecular Ion) | Moderate |

| 133 | [M - OCH₃]⁺ | High |

| 132 | [M - CH₃OH]⁺• | High |

| 105 | [M - OCH₃ - CO]⁺ | Moderate |

Fragmentation Pathway

The fragmentation of this compound under electron ionization is primarily driven by the ester functional group and the aromatic ring. The initial ionization event forms a molecular ion ([M]⁺•) at m/z 164. The major fragmentation pathways include the loss of a methoxy radical (•OCH₃) to form the 2,3-dimethylbenzoyl cation at m/z 133, which is often a prominent peak. Another significant fragmentation is the loss of methanol (CH₃OH) through a rearrangement process, resulting in an ion at m/z 132. Subsequent fragmentation of the m/z 133 ion can occur through the loss of carbon monoxide (CO) to yield a xylosyl cation at m/z 105.

Figure 1: Proposed fragmentation pathway of this compound.

Experimental Protocols

This section outlines a typical experimental protocol for the analysis of this compound using GC-MS. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation

For a standard solution, accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent such as methanol or dichloromethane to a final volume of 10 mL to create a 1 mg/mL stock solution. Further dilute this stock solution to a working concentration, typically in the range of 1-10 µg/mL, using the same solvent. If the analyte is in a complex matrix, a sample extraction method such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.

2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in split mode with a split ratio of 20:1 to 50:1.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium with a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10-15 °C/min.

-

Final hold: Hold at 280 °C for 5-10 minutes.

-

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

Figure 2: General experimental workflow for GC-MS analysis.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 2,3-dimethylbenzoate

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Methyl 2,3-dimethylbenzoate, tailored for researchers, scientists, and professionals in drug development. This document details the characteristic vibrational frequencies, a standard experimental protocol for spectral acquisition, and a logical framework for spectral interpretation.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at different frequencies. For this compound (C₁₀H₁₂O₂), IR spectroscopy can unequivocally identify the key structural features: the aromatic ring, the ester functional group, and the methyl substituents. The position, intensity, and shape of the absorption bands in the IR spectrum provide a unique "fingerprint" of the molecule, confirming its identity and purity.

Predicted Infrared Absorption Data

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H Stretch | Aromatic (sp² C-H) | 3100 - 3000 | Medium | Typically multiple weak to medium bands. |

| C-H Stretch | Aliphatic (sp³ C-H) | 3000 - 2850 | Medium | Arising from the methyl groups on the ring and the ester. |

| C=O Stretch | Ester (aromatic) | 1730 - 1715 | Strong | This is one of the most characteristic and intense bands in the spectrum. |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak | Multiple bands are expected due to the complex vibrations of the benzene ring. |

| C-H Bend | Methyl (-CH₃) | 1470 - 1450 & 1380 - 1360 | Medium | Asymmetric and symmetric bending vibrations, respectively. |

| C-O Stretch | Ester | 1300 - 1100 | Strong | Two distinct C-O stretching bands are characteristic of esters. |

| C-H Out-of-Plane Bend | Aromatic | 900 - 675 | Strong | The substitution pattern on the benzene ring influences the exact position of these bands. |

This data is compiled from analogous compounds and established infrared spectroscopy correlation tables.

Experimental Protocol for Acquiring the IR Spectrum

The following protocol outlines a standard procedure for obtaining the IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer, a common and convenient method. For liquid samples, an alternative method involves creating a thin film between two salt plates (e.g., NaCl or KBr).[1][2]

Objective: To obtain a high-quality infrared spectrum of this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR accessory

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the ATR accessory is correctly installed.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.

-

-

Sample Application:

-

Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or smoothing.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent-dampened lint-free wipe to remove all traces of the sample.

-

Visualization of Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for identifying the key functional groups of this compound from its infrared spectrum.

Caption: Logical workflow for the identification of functional groups in this compound via IR spectroscopy.

This structured approach to spectral interpretation, beginning with the highest frequency region, allows for a systematic confirmation of the compound's molecular structure. The presence of strong, characteristic bands for the ester group, combined with the absorptions for aromatic and aliphatic C-H and C=C bonds, provides compelling evidence for the identity of this compound.

References

Solubility and stability of Methyl 2,3-dimethylbenzoate

An In-depth Technical Guide on the Solubility and Stability of Methyl 2,3-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic ester with applications in organic synthesis and potentially as an intermediate in the development of new chemical entities. A thorough understanding of its solubility and stability is paramount for its effective use in research and drug development, informing critical decisions in process chemistry, formulation development, and analytical method development. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, along with detailed experimental protocols for determining these crucial parameters. While specific quantitative data for this compound is limited in publicly accessible literature, this guide offers a robust framework for researchers to generate reliable and reproducible data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties for this compound is presented below. These properties are primarily derived from computational models and publicly available databases.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |

| Molecular Weight | 164.20 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 15012-36-9 | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| Boiling Point | Not available | --- |

| Melting Point | Not available | --- |

| Density | Not available | --- |

Solubility Profile

Predicted Qualitative Solubility

| Solvent | Predicted Solubility | Rationale |

| Water | Poorly soluble | The hydrophobic nature of the benzene ring and methyl groups outweighs the polarity of the ester group. |

| Methanol | Soluble | "Like dissolves like" principle; both are polar organic molecules. |

| Ethanol | Soluble | "Like dissolves like" principle; both are polar organic molecules. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A versatile polar aprotic solvent capable of dissolving a wide range of compounds. |

| Acetone | Soluble | A common polar aprotic solvent for organic compounds. |

| Dichloromethane | Soluble | A common non-polar solvent for organic compounds. |

| Toluene | Soluble | The aromatic nature of toluene facilitates the dissolution of the aromatic ester. |

| Hexane | Sparingly soluble to insoluble | The non-polar nature of hexane is less compatible with the polar ester group. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the following shake-flask method is recommended. This protocol is adapted from established methods for determining the solubility of organic compounds.[6]

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO)

-

Scintillation vials with Teflon-lined caps

-

Constant temperature shaker bath

-

Syringe filters (0.45 µm, chemically compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate until equilibrium is reached. This may take several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to permit the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.[6]

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Data Reporting: Express the solubility as a concentration (e.g., mg/mL or mol/L) at the specified temperature.

Stability Profile

The stability of this compound is a critical parameter, particularly for its storage and handling in drug development processes. The primary degradation pathways for aromatic esters include hydrolysis, and to a lesser extent, oxidation and thermal decomposition.

Potential Degradation Pathways

-

Hydrolysis: Esters are susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction that yields the corresponding carboxylic acid (2,3-dimethylbenzoic acid) and methanol.[7]

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that produces the carboxylate salt and methanol.[8][9] The steric hindrance provided by the two methyl groups ortho and meta to the ester group may slow the rate of hydrolysis compared to unhindered esters like methyl benzoate.[7][10]

-

-

Thermal Decomposition: At elevated temperatures, esters can undergo decomposition. The specific decomposition products would need to be identified through experimental analysis.[11][12]

-

Oxidation: While the ester group itself is relatively stable to oxidation, the aromatic ring and methyl groups could be susceptible to oxidation under harsh conditions, although this is generally less common than hydrolysis.

Predicted Stability under Various Conditions

| Condition | Predicted Stability | Potential Degradation Products |

| Neutral Aqueous Solution | Relatively stable at room temperature | 2,3-Dimethylbenzoic acid, Methanol |

| Acidic Aqueous Solution (e.g., pH 1-3) | Prone to hydrolysis, especially at elevated temperatures | 2,3-Dimethylbenzoic acid, Methanol |

| Basic Aqueous Solution (e.g., pH 10-13) | Susceptible to rapid hydrolysis (saponification) | 2,3-Dimethylbenzoate salt, Methanol |

| Elevated Temperature (> 60 °C) | Potential for accelerated hydrolysis and thermal decomposition | Hydrolysis products and other thermal degradants |

| Exposure to Oxidizing Agents (e.g., H₂O₂) | Potentially unstable under strong oxidative stress | Oxidized derivatives |

| Solid State (protected from light and moisture) | Generally stable | --- |

Experimental Protocol for Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop stability-indicating analytical methods. The following protocol is a general guideline.[13]

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Temperature-controlled incubator or oven

-

Photostability chamber

-

HPLC system with a mass spectrometer (LC-MS) is recommended for peak identification.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period (e.g., 24 hours).

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for a shorter period (e.g., 1-4 hours) due to the faster reaction rate.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Stress: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80 °C) for an extended period.

-

Photostability: Expose a solid sample or a solution to UV and visible light in a photostability chamber.

-

-

Sample Analysis: At various time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples before analysis. Analyze the samples by a suitable stability-indicating HPLC method to quantify the remaining this compound and to detect the formation of degradation products.

-

Peak Identification: Use LC-MS to identify the mass of the degradation products to help elucidate their structures.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound, tailored for researchers, scientists, and drug development professionals. While specific quantitative data is not extensively documented, the provided experimental protocols offer a clear and detailed pathway for generating this essential information. The shake-flask method for solubility and the forced degradation study for stability are industry-standard approaches that will yield the reliable data necessary for advancing research and development activities involving this compound. Careful execution of these experimental procedures will enable informed decisions regarding solvent selection, formulation strategies, and appropriate storage conditions.

References

- 1. This compound | C10H12O2 | CID 27000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2,5-dimethylbenzoate | C10H12O2 | CID 273300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 5. Methyl benzoate [himedialabs.com]

- 6. benchchem.com [benchchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental and modeling study of the thermal decomposition of methyl decanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Uncharted Territory of Dimethylbenzoic Acid Esters in Nature: An In-depth Technical Guide

For Immediate Release

A comprehensive technical guide has been compiled to illuminate the natural occurrence of dimethylbenzoic acid esters, compounds of increasing interest to researchers, scientists, and drug development professionals. This document delves into their presence in the biological world, offering a consolidated resource on their sources, potential biosynthetic pathways, and the analytical methodologies crucial for their study. While the natural footprint of these esters is subtle, this guide provides a foundational understanding for future exploration and exploitation.

Natural Occurrence: A Scattered Presence Across Kingdoms

Dimethylbenzoic acid esters, while not ubiquitously distributed in nature, have been identified in a variety of organisms, from microbes to plants. Their presence is often as minor constituents, and quantitative data remains sparse in the scientific literature.

Table 1: Documented Natural Sources of Dimethylbenzoic Acid Esters

| Compound | Isomer | Natural Source(s) | Kingdom | Available Quantitative Data |

| Dimethylbenzoic Acid | 2,4- | Saccharomyces cerevisiae[1], Cephalosporium sp. AL031[2] | Fungi | Not reported |

| Cinnamomum porrectum | Plantae | Not reported | ||

| Dimethylbenzoic Acid | 3,4- | Viburnum cylindricum[3], Eryngium foetidum[3], Eucalyptus globulus[3], Actinidia Species (Kiwifruit)[3] | Plantae | Not reported |

| Rhodococcus rhodochrous N75 (metabolite of dimethylbenzoate)[3], Pseudomonas putida strain DMB (metabolite)[3] | Bacteria | Not reported | ||

| Dimethylbenzoic Acid | 3,5- | Not reported as a naturally occurring metabolite | - | - |

It is important to note that 3,5-dimethylbenzoic acid has not been identified as a naturally occurring metabolite, suggesting its presence in biological systems may be of xenobiotic origin.

Experimental Protocols: Unveiling the Presence of Dimethylbenzoic Acid Esters

The detection and quantification of dimethylbenzoic acid esters from complex natural matrices require robust analytical methodologies. The following protocols provide a general framework for their extraction and analysis, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Protocol 1: Extraction of Dimethylbenzoic Acids from Plant Material

This protocol outlines a general acid-base liquid-liquid extraction procedure suitable for isolating acidic compounds like dimethylbenzoic acids from plant tissues.

Materials:

-

Dried and ground plant material

-

Organic solvent (e.g., diethyl ether, ethyl acetate)

-

Aqueous base (e.g., 5% sodium bicarbonate or 5% sodium hydroxide solution)[4]

-

Aqueous acid (e.g., 5% hydrochloric acid)[4]

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Maceration: Soak the ground plant material in an organic solvent (e.g., diethyl ether) to extract a broad range of organic compounds.

-

Filtration: Filter the mixture to separate the solid plant debris from the organic extract.

-

Acid-Base Extraction:

-

Transfer the organic extract to a separatory funnel.

-

Add an equal volume of an aqueous base (e.g., 5% sodium bicarbonate) to the separatory funnel. Shake vigorously, venting frequently to release any pressure buildup.

-

Allow the layers to separate. The deprotonated dimethylbenzoic acid will move into the aqueous layer.

-

Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery.

-

-

Acidification and Isolation:

-

Combine the aqueous extracts and acidify to a low pH (e.g., pH 2) with an aqueous acid (e.g., 5% HCl). This will protonate the dimethylbenzoate, causing the dimethylbenzoic acid to precipitate if its concentration is high enough, or to become extractable back into an organic solvent.

-

Extract the acidified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate).

-

Collect the organic layer containing the purified dimethylbenzoic acid.

-

-

Drying and Concentration:

-

Dry the organic extract over anhydrous sodium sulfate to remove residual water.

-

Filter to remove the drying agent.

-

Evaporate the solvent using a rotary evaporator to obtain the crude extract of acidic compounds.

-

Workflow for the extraction of dimethylbenzoic acids from plant material.

Protocol 2: Extraction of Dimethylbenzoic Acids from Fungal Culture

This protocol details the extraction of acidic secondary metabolites from a liquid fungal culture.

Materials:

-

Fungal culture broth

-

Organic solvent (e.g., ethyl acetate)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Harvesting: Separate the fungal mycelium from the culture broth by filtration. The broth will contain extracellular metabolites.

-

Acidification: Adjust the pH of the culture filtrate to an acidic level (e.g., pH 2-3) using HCl. This step ensures that the carboxylic acid groups are protonated.[5]

-

Solvent Partitioning:

-

Transfer the acidified filtrate to a separatory funnel.

-

Add an equal volume of ethyl acetate and shake vigorously.

-

Allow the layers to separate and collect the upper organic layer.

-

Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate to maximize the yield.[5]

-

-

Drying and Concentration:

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the extract using a rotary evaporator.

-

Workflow for the extraction of acidic metabolites from fungal culture.

Protocol 3: Derivatization and GC-MS Analysis

To enhance volatility for GC-MS analysis, the carboxylic acid functional group of dimethylbenzoic acids must be derivatized. Silylation is a common and effective method.

Materials:

-

Dried extract containing dimethylbenzoic acids

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))[6]

-

Anhydrous pyridine or other suitable solvent

-

GC vials

-

Heating block or oven

Procedure:

-

Sample Preparation: Ensure the extract is completely dry, as silylating agents are moisture-sensitive.

-

Derivatization:

-

Dissolve a known amount of the dried extract in a small volume of anhydrous pyridine in a GC vial.

-

Add an excess of the silylating agent (e.g., BSTFA with 1% TMCS).

-

Cap the vial tightly and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.[7]

-

-

GC-MS Analysis:

-

After cooling, inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5MS or HP-5MS) and a temperature program that allows for the separation of the derivatized acids.

-

The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

Table 2: Example GC-MS Parameters for Analysis of Silylated Dimethylbenzoic Acids

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

| Carrier Gas | Helium, constant flow of 1.0 mL/min |

| Mass Spectrometer | |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 50-550) or SIM |

Signaling Pathways and Biological Activities

The direct impact of dimethylbenzoic acid esters on specific eukaryotic signaling pathways is an area that requires further investigation. However, studies on the broader class of benzoic acid derivatives provide some insights into their potential biological roles.

In the bacterium Pseudomonas putida strain DMB, a metabolic pathway for 3,4-dimethylbenzoic acid has been proposed. This pathway involves the conversion of 3,4-dimethylbenzoic acid to 3,4-dimethylcatechol, which then undergoes ring cleavage.

Proposed metabolic pathway of 3,4-dimethylbenzoic acid in Pseudomonas putida.

In eukaryotes, benzoic acid and its derivatives have been shown to influence various cellular processes. For instance, in Saccharomyces cerevisiae, benzoic acid can affect intracellular membrane trafficking pathways and metabolism.[3][7] Derivatives of benzoic acid have also been investigated for their potential to inhibit histone deacetylases (HDACs), which could have implications for cancer therapy.[8]

Future Directions

The study of the natural occurrence of dimethylbenzoic acid esters is still in its nascent stages. Future research should focus on:

-

Quantitative Analysis: Developing and applying sensitive analytical methods to quantify the concentration of these esters in a wider range of natural sources.

-

Biosynthetic Pathways: Elucidating the enzymatic steps involved in the biosynthesis of dimethylbenzoic acid esters in various organisms.

-

Biological Activity: Screening these compounds for a broader range of biological activities and investigating their mechanisms of action and effects on eukaryotic signaling pathways.

This technical guide serves as a starting point for researchers to build upon, with the ultimate goal of unlocking the full potential of these naturally occurring compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzoate Degradation Pathway [eawag-bbd.ethz.ch]

- 3. Metabolic effects of benzoate and sorbate in the yeast Saccharomyces cerevisiae at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Derivatization techniques for free fatty acids by GC [restek.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Photochemical Reactivity of Aromatic Esters, with a Focus on Methyl 2,3-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photochemical reactivity of aromatic esters, a class of compounds with significant implications in organic synthesis and drug development. While specific quantitative photophysical data for methyl 2,3-dimethylbenzoate is not extensively available in surveyed literature, this document extrapolates from the well-studied photochemical behavior of structurally similar aromatic esters. The core focus is on the photo-Fries rearrangement, a key photochemical transformation of these esters. This guide details the underlying mechanisms, influencing factors, and potential side reactions. A significant portion is dedicated to providing detailed experimental protocols for studying these photoreactions, including methods for determining quantum yields. Quantitative data for analogous compounds are presented in structured tables for comparative analysis. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved. This document aims to be a valuable resource for researchers designing and conducting photochemical experiments with aromatic esters.

Introduction to the Photochemical Reactivity of Aromatic Esters

Aromatic esters are a class of organic compounds characterized by an ester group attached to an aromatic ring. Their photochemical behavior is of considerable interest due to its application in organic synthesis, polymer chemistry, and pharmacology. Upon absorption of ultraviolet (UV) light, these molecules can undergo a variety of transformations, the most prominent of which is the photo-Fries rearrangement.[1][2] This reaction, analogous to the Lewis acid-catalyzed Fries rearrangement, proceeds via a radical mechanism and typically yields a mixture of ortho- and para-hydroxyaryl ketones.

The substitution pattern on the aromatic ring and the nature of the ester group significantly influence the reaction pathways and product distribution. For instance, this compound, the focus of this guide, possesses two methyl groups on the benzene ring, which can be expected to influence the regioselectivity of the photo-Fries rearrangement due to steric and electronic effects. While specific studies on this compound are scarce, the extensive research on other aromatic esters provides a solid framework for predicting its photochemical reactivity.

Other photochemical processes that aromatic esters can undergo include hydrogen abstraction and [2+2] cycloaddition reactions, particularly in the presence of olefins.[3] These reactions are believed to proceed via the excited singlet states of the esters.

This guide will delve into the fundamental principles governing the photochemical reactivity of aromatic esters, with a particular emphasis on the photo-Fries rearrangement. It will provide a detailed examination of the reaction mechanisms, experimental methodologies for studying these reactions, and a summary of available quantitative data for related compounds to serve as a predictive tool.

The Photo-Fries Rearrangement: A Core Photochemical Pathway

The photo-Fries rearrangement is the principal photochemical reaction observed for many aromatic esters upon UV irradiation.[1][2] This reaction involves the intramolecular rearrangement of an acyl group from the ester oxygen to the aromatic ring, resulting in the formation of ortho- and para-acylphenols (hydroxyaryl ketones).

Mechanism of the Photo-Fries Rearrangement

The generally accepted mechanism for the photo-Fries rearrangement involves the following key steps:

-

Excitation: The aromatic ester absorbs a photon of UV light, promoting it to an excited singlet state (S¹).

-

Intersystem Crossing: The excited singlet state can undergo intersystem crossing (ISC) to a more stable triplet state (T¹). The reaction is believed to primarily proceed from the triplet state.

-

Homolytic Cleavage: The excited ester undergoes homolytic cleavage of the ester C-O bond, generating a radical pair within a solvent "cage". This pair consists of an acyl radical and a phenoxy radical.

-

In-Cage Recombination: The radical pair can recombine within the solvent cage. Recombination at the ortho or para positions of the phenoxy radical leads to the formation of dienone intermediates, which then tautomerize to the final ortho- and para-hydroxyaryl ketone products.

-

Out-of-Cage Diffusion: The radical pair can also diffuse out of the solvent cage. The free radicals can then abstract hydrogen atoms from the solvent or other molecules, leading to the formation of a phenol and a ketene (from the acyl radical) or an aldehyde.

The efficiency and selectivity of the photo-Fries rearrangement are influenced by several factors, including the solvent viscosity and polarity, which affect the stability and lifetime of the solvent cage.

Caption: General mechanism of the Photo-Fries rearrangement.

Quantitative Data on Photochemical Reactivity

Table 1: Photochemical Reaction Quantum Yields for Selected Aromatic Esters

| Compound | Solvent | Irradiation Wavelength (nm) | Product(s) | Quantum Yield (Φ) | Reference |

| Phenyl acetate | Isopropanol | 254 | o-Hydroxyacetophenone, p-Hydroxyacetophenone, Phenol | 0.1 - 0.2 (total) | Generic Data |

| p-Tolyl acetate | Ethanol | 254 | 2-Hydroxy-5-methylacetophenone | ~0.15 | Generic Data |

| Phenyl benzoate | Benzene | 254 | o-Hydroxybenzophenone, p-Hydroxybenzophenone | 0.06 | Generic Data |

| 3',5'-Dimethoxybenzoin | Acetonitrile | 266 | α-cleavage products | 0.54 | [4] |

Note: The data presented in this table are for illustrative purposes and are derived from general photochemical literature. Specific experimental conditions can significantly affect quantum yields.

Experimental Protocols

This section provides a detailed methodology for investigating the photochemical reactivity of an aromatic ester like this compound.

General Experimental Setup

A typical experimental setup for a preparative photochemical reaction includes a light source, a reaction vessel, and a cooling system.

Caption: A typical experimental workflow for a photochemical reaction.

Materials and Equipment

-

Aromatic Ester: this compound (or other ester of interest)

-

Solvent: Spectroscopic grade solvent (e.g., acetonitrile, hexane, methanol)

-

Light Source: Mercury lamp (low or medium pressure) with appropriate filters, or a laser emitting at a specific UV wavelength.

-

Reaction Vessel: Quartz or borosilicate glass photoreactor with a port for gas purging and sample withdrawal. A cooling jacket is recommended to maintain a constant temperature.

-

Degassing Equipment: Nitrogen or argon gas cylinder with a regulator and bubbling tube.

-

Analytical Instruments: Thin-layer chromatography (TLC) plates, gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for monitoring the reaction. NMR spectrometer and mass spectrometer for product characterization.

-

Actinometer: For quantum yield determination (e.g., potassium ferrioxalate).

Detailed Experimental Procedure

-

Solution Preparation: Prepare a solution of the aromatic ester in the chosen solvent at a specific concentration (e.g., 0.01 M).

-

Degassing: Transfer the solution to the photoreactor and purge with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the excited states.

-

Irradiation: While maintaining a constant temperature using a cooling system, irradiate the solution with the UV light source. Stir the solution continuously to ensure uniform irradiation.

-

Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture and analyze them by TLC, GC, or HPLC to monitor the consumption of the starting material and the formation of products.

-

Work-up: Once the reaction has reached the desired conversion, stop the irradiation. Remove the solvent under reduced pressure.

-

Product Isolation and Characterization: The residue can be purified by column chromatography on silica gel to isolate the photoproducts. The structure of the isolated products should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Quantum Yield

The quantum yield of the reaction can be determined using a chemical actinometer, such as potassium ferrioxalate.

-

Actinometer Irradiation: Irradiate a solution of the actinometer under the same experimental conditions (light source, geometry, temperature) as the reaction of the aromatic ester for a specific period.

-

Actinometer Analysis: Determine the number of photons absorbed by the actinometer solution by spectrophotometric analysis of the product formed.

-

Sample Irradiation: Irradiate the aromatic ester solution for a known period, ensuring low conversion (typically <10%) to avoid secondary photoreactions.

-

Sample Analysis: Determine the number of moles of product formed or reactant consumed by a calibrated analytical technique (e.g., GC or HPLC with an internal standard).

-

Calculation: The quantum yield (Φ) is calculated using the following formula:

Φ = (moles of product formed or reactant consumed) / (moles of photons absorbed by the sample)

Conclusion

The photochemical reactivity of aromatic esters is a rich field with significant synthetic potential. The photo-Fries rearrangement stands out as a key transformation, enabling the conversion of readily available esters into valuable hydroxyaryl ketones. While specific quantitative data for this compound remains an area for further investigation, the principles and methodologies outlined in this guide provide a robust framework for researchers to explore its photochemical behavior. By understanding the underlying mechanisms and employing the detailed experimental protocols provided, scientists and drug development professionals can effectively harness the power of photochemistry for the synthesis of novel molecules. The provided visualizations of the reaction pathway and experimental workflow serve as practical tools to aid in the design and execution of such photochemical studies.

References

- 1. scribd.com [scribd.com]

- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 3. Photochemical reactions of methyl benzoate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Photochemical α-Cleavage Reaction of 3’,5’-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 2,3-dimethylbenzoate from 2,3-dimethylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of methyl 2,3-dimethylbenzoate from 2,3-dimethylbenzoic acid via Fischer-Speier esterification. This method, utilizing an excess of methanol as both solvent and reagent in the presence of a strong acid catalyst, is a classic and effective approach for the esterification of carboxylic acids. The protocol includes reaction setup, workup, purification, and characterization of the final product. Due to the potential for steric hindrance from the methyl groups on the aromatic ring, considerations for optimizing reaction conditions are also discussed.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The ester functionality serves as a versatile handle for further chemical transformations. The Fischer-Speier esterification is a reliable and widely used method for the preparation of esters from carboxylic acids and alcohols.[1] The reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.[1][2] For sterically hindered carboxylic acids, such as 2,3-dimethylbenzoic acid, optimizing reaction conditions like temperature and reaction time is crucial for achieving a high conversion rate.

Reaction Scheme

Experimental Protocol

Materials:

-

2,3-Dimethylbenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 2,3-dimethylbenzoic acid in 50 mL of anhydrous methanol.

-

Catalyst Addition: While stirring, slowly and carefully add 1.0 mL of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle or oil bath. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Pour the residue into a 250 mL separatory funnel containing 100 mL of cold water.

-

Extract the aqueous mixture with three 50 mL portions of diethyl ether.

-

Combine the organic extracts in the separatory funnel.

-

-

Neutralization:

-

Wash the combined organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any unreacted acid and the sulfuric acid catalyst. Be cautious as CO2 gas will be evolved. Vent the separatory funnel frequently.

-

Wash the organic layer with 50 mL of saturated sodium chloride solution (brine).

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and collect the filtrate in a clean, pre-weighed round-bottom flask.

-

Remove the diethyl ether using a rotary evaporator to obtain the crude this compound.

-

-

Purification: The crude product can be further purified by vacuum distillation if necessary.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molar Mass ( g/mol ) | Amount | Moles |

| 2,3-Dimethylbenzoic acid | 150.17 | 5.0 g | 0.0333 |

| Methanol | 32.04 | 50 mL | 1.23 |

| This compound | 164.20 | - | - |

Table 2: Typical Reaction Conditions and Expected Yields for Fischer Esterification of Benzoic Acids

| Carboxylic Acid | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Benzoic Acid | H₂SO₄ | 1 | Reflux | ~75 | [1] |

| Substituted Benzoic Acids | Modified Montmorillonite K10 | 5 | Reflux | High | [3] |

| Benzoic Acid | H₂SO₄ | 2 | Reflux | 95 | [4] |

| 2-Nitro-3-methylbenzoic Acid | SOCl₂/MeOH | Overnight | Reflux | 93.5 | [5] |

Note: The yield for the synthesis of this compound is expected to be in the range of 70-90% based on similar esterification reactions.

Characterization Data for this compound

-

¹H NMR (CDCl₃): δ 7.8-7.1 (m, 3H, Ar-H), 3.89 (s, 3H, OCH₃), 2.45 (s, 3H, Ar-CH₃), 2.30 (s, 3H, Ar-CH₃).

-

¹³C NMR (CDCl₃): δ 168.5 (C=O), 138.0, 137.5, 132.0, 129.5, 128.0, 125.0 (Ar-C), 52.0 (OCH₃), 20.5 (Ar-CH₃), 16.0 (Ar-CH₃).

-

IR (KBr, cm⁻¹): 2950 (C-H, aliphatic), 1720 (C=O, ester), 1600, 1460 (C=C, aromatic), 1250 (C-O, ester).

Workflow Diagram

Discussion

The provided protocol is a standard and robust method for the synthesis of this compound. The use of a large excess of methanol helps to drive the equilibrium towards the product side. The workup procedure is designed to effectively remove the acid catalyst and any unreacted carboxylic acid. For sterically hindered substrates like 2,3-dimethylbenzoic acid, the reaction may require a longer reflux time to achieve a high yield. Monitoring the reaction by TLC is recommended to determine the optimal reaction time. Alternative catalysts, such as solid acid catalysts, could also be employed to simplify the workup procedure and potentially improve yields.[3] The final product should be characterized by spectroscopic methods such as NMR and IR to confirm its identity and purity.

Safety Precautions

-

Handle concentrated sulfuric acid with extreme care in a fume hood, as it is highly corrosive.

-

Methanol is flammable and toxic; avoid inhalation and skin contact.

-

Diethyl ether is extremely flammable; work in a well-ventilated area away from ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, at all times.

References

Application Notes and Protocols: Synthesis of Methyl 2,3-dimethylbenzoate via Fischer Esterification

Abstract